molecular formula C18H11N3O4 B12117757 2-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2H-chromene-3-carboxamide

2-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2H-chromene-3-carboxamide

Cat. No.: B12117757
M. Wt: 333.3 g/mol
InChI Key: TVMIORXSXRHLSW-UHFFFAOYSA-N
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Description

2-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, features a unique combination of a chromene core and an oxadiazole ring, which may contribute to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the chromene core with the oxadiazole ring using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the chromene or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The chromene core and oxadiazole ring may interact with enzymes, receptors, or DNA, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-2H-chromene-3-carboxamide: Lacks the oxadiazole ring but shares the chromene core.

    N-(4-phenyl-1,2,5-oxadiazol-3-yl)carboxamide: Contains the oxadiazole ring but lacks the chromene core.

Uniqueness

2-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2H-chromene-3-carboxamide is unique due to the combination of the chromene core and oxadiazole ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H11N3O4

Molecular Weight

333.3 g/mol

IUPAC Name

2-oxo-N-(4-phenyl-1,2,5-oxadiazol-3-yl)chromene-3-carboxamide

InChI

InChI=1S/C18H11N3O4/c22-17(13-10-12-8-4-5-9-14(12)24-18(13)23)19-16-15(20-25-21-16)11-6-2-1-3-7-11/h1-10H,(H,19,21,22)

InChI Key

TVMIORXSXRHLSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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